3'-Demethylstaurosporine
Overview
Description
3’-Demethylstaurosporine is a derivative of staurosporine, a potent alkaloid known for its inhibitory effects on protein kinases, particularly protein kinase C
Scientific Research Applications
3’-Demethylstaurosporine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying enzyme-catalyzed methylation reactions.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit protein kinases.
Industry: Utilized in the production of staurosporine and its derivatives for pharmaceutical applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Demethylstaurosporine typically involves the use of S-adenosyl-L-methionine as a methyl donor. The enzyme 3’-demethylstaurosporine O-methyltransferase catalyzes the methylation of 3’-demethylstaurosporine to produce staurosporine . This reaction is the final step in the biosynthesis of staurosporine and is crucial for its production.
Industrial Production Methods: Industrial production of 3’-Demethylstaurosporine involves fermentation processes using Streptomyces species, particularly Streptomyces longisporoflavus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3’-Demethylstaurosporine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Comparison with Similar Compounds
Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition.
7-oxo-3,8,9-trihydroxy staurosporine: A derivative with additional hydroxyl groups.
7-oxo-8,9-dihydroxy-4’-N-demethyl staurosporine: Another derivative with unique structural modifications.
Uniqueness: 3’-Demethylstaurosporine is unique due to its specific methylation pattern, which influences its binding affinity and selectivity for various protein kinases. This makes it a valuable tool for studying kinase inhibition and developing targeted therapies.
Properties
IUPAC Name |
(2S,3R,4R,6R)-3-hydroxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-27-25(32)16(28-2)11-19(34-27)30-17-9-5-3-7-13(17)21-22-15(12-29-26(22)33)20-14-8-4-6-10-18(14)31(27)24(20)23(21)30/h3-10,16,19,25,28,32H,11-12H2,1-2H3,(H,29,33)/t16-,19-,25-,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYWLWHOINTHH-FCHZLITKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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